molecular formula C13H13NO2 B068850 Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate CAS No. 168618-98-2

Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate

Cat. No. B068850
M. Wt: 215.25 g/mol
InChI Key: OSXXTIJEACAFKU-UHFFFAOYSA-N
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Description

“Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The exact structure and properties of this compound would depend on the specific arrangement of these components .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . For instance, the synthesis of a related compound, 2- (4-benzoylphenoxy)-1- [2- (1-methyl-1H-indol-3-yl)methyl)-1H-benzo [d]imidazol-1-yl] ethanone, involved a detailed synthesis and structural elucidation .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 3- (Pyrrol-1-ylmethyl)pyridine was determined using mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving pyrrole compounds can be quite diverse. For instance, a study on pyrrole-based medicinal compounds discussed various synthetic approaches and reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the properties of 3- (Pyrrol-1-ylmethyl)pyridine were determined using various spectroscopic techniques .

Scientific Research Applications

  • Synthesis and Characterization of Related Compounds :

    • Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy and crystallographic analyses. This research is related to the chemical family of Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate and highlights techniques used in characterizing similar compounds (Huang et al., 2021).
  • Synthesis and Applications of Pyrrole Derivatives :

    • Almeida et al. (2017) reported on the synthesis of a pyrrole derivative for potential application in pH sensors. This research emphasizes the versatility of pyrrole derivatives in sensor technology (Almeida et al., 2017).
    • Koriatopoulou et al. (2008) described a synthesis method for a pyrrolo[2,1-c][1,4]benzodiazocine ring system, relevant to the study of Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate due to the pyrrole component (Koriatopoulou et al., 2008).
  • Chemical Reactions Involving Pyrrole Compounds :

    • Kishida et al. (2010) explored the ring-methylation of pyrrole using supercritical methanol, a reaction relevant to understanding the chemical behavior of Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate (Kishida et al., 2010).
    • Schneider et al. (2017) studied the electropolymerization of pyrrole derivatives, which is pertinent to the chemistry of Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate and its potential applications (Schneider et al., 2017).
  • Antimicrobial and Anticancer Properties :

    • Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, suggesting potential biomedical applications for compounds like Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate (Hublikar et al., 2019).
    • Redda et al. (2011) investigated substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, relevant to Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate due to the pyrrole structure (Redda et al., 2011).
  • Pyrrole Alkaloids and Derivatives :

    • Youn et al. (2016) identified new pyrrole alkaloids from Lycium chinense, demonstrating the diversity of pyrrole-based compounds and their potential uses (Youn et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions in the research of pyrrole compounds are vast. Given their diverse biological activities, researchers are continually exploring new synthetic methods and applications for these compounds .

properties

IUPAC Name

methyl 3-(pyrrol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXTIJEACAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596732
Record name Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate

CAS RN

168618-98-2
Record name Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of pyrrole (2.3 ml) and 60% sodium hydride (1.3 g) in N,N-dimethylformamide (50 ml) was added methyl 3-(bromomethyl)benzoate (5.0 g) under ice-cooling and the mixture was stirred for 3 hours at ambient temperature. The reaction mixture was poured into water and extracted with ethyl acetate. The extract layer was washed with water, dried over magnesium sulfate and evaporated to give methyl 3-(pyrrol-1-yl)methylbenzoate (4.14 g) as an oil.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Molander, DW Ryu… - The Journal of …, 2013 - ACS Publications
The synthesis of potassium trifluoro(N-methylheteroaryl)borates and their use in cross-coupling reactions with various aryl and heteroaryl halides to construct N-methyl heteroaryl-…
Number of citations: 31 pubs.acs.org

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